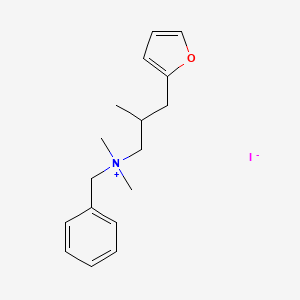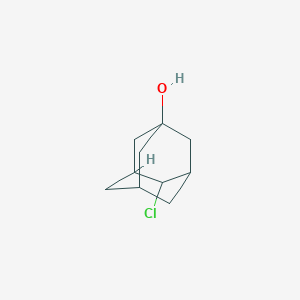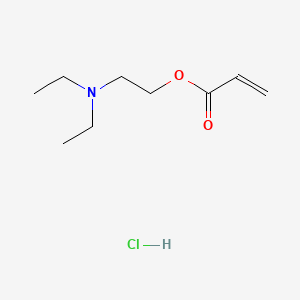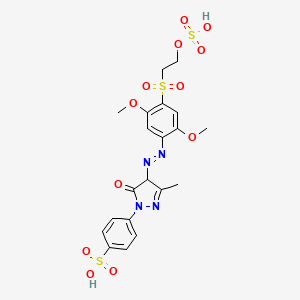
Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a complex molecule with diverse structural elements, including benzenesulfonic acid, methoxy groups, and azo linkages. It's a synthetic compound that belongs to the class of sulfonated azo dyes, which are notable for their vibrant colors and extensive use in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds like benzenesulfonic acid, 2,5-dimethoxybenzene, and pyrazole derivatives.
Step-by-step Synthesis
Azo Coupling Reaction: : The initial step involves diazotization of 2,5-dimethoxyaniline to form a diazonium salt, which is then coupled with a suitable aromatic sulfonic acid derivative to form the azo linkage.
Pyrazole Ring Formation: : Subsequent steps involve the incorporation of the pyrazole ring, typically through cyclization reactions.
Sulfonation: : The final step involves sulfonation, where the sulfooxyethyl group is introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
The large-scale production generally mirrors the lab-scale synthesis but with optimizations for yield, purity, and safety. Common industrial reactors and automated processes ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and azo groups, leading to the formation of quinone derivatives and nitrogen oxides.
Reduction: : Reduction of the azo group can yield aromatic amines, which are significant in both synthetic chemistry and toxicology.
Substitution: : Aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium dithionite, zinc dust.
Substitution Reagents: : Electrophiles such as alkyl halides and nitro compounds in the presence of catalysts like aluminum chloride.
Major Products
The major products depend on the reaction type. Oxidation often leads to quinones, reduction produces aromatic amines, and substitution yields various functionalized aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as intermediates in the synthesis of complex organic molecules and dyes.
Biology
Employed as biological stains due to their ability to bind selectively to various biomolecules.
Medicine
Industry
Widely used in the textile industry as dyes, in the manufacture of pigments, and as markers in scientific research.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes and proteins, particularly those involved in metabolic pathways.
Pathways Involved: : Can interfere with cellular respiration and other critical biochemical pathways through its reactive sulfonic and azo groups.
Vergleich Mit ähnlichen Verbindungen
The unique structure of this compound distinguishes it from other sulfonated azo dyes:
Benzenesulfonic acid derivatives: : Share similar chemical reactivity but lack the complexity and multifunctionality.
Azo Dyes: : Similar in their chromophoric properties but differ significantly in biological activity and synthetic applications.
Conclusion
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a versatile molecule with significant implications in various fields. Its intricate structure and reactive groups make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
25311-20-0 |
|---|---|
Molekularformel |
C20H22N4O12S3 |
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
4-[4-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H22N4O12S3/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33) |
InChI-Schlüssel |
DXCCMFSEQJYYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



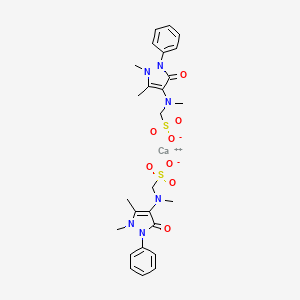
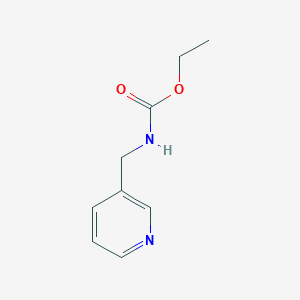
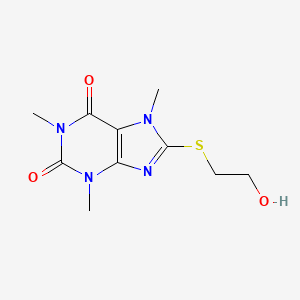
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
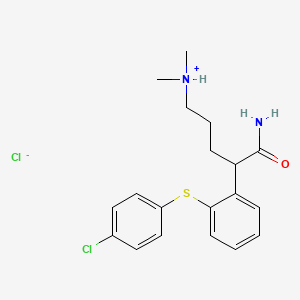
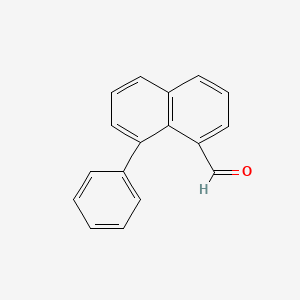
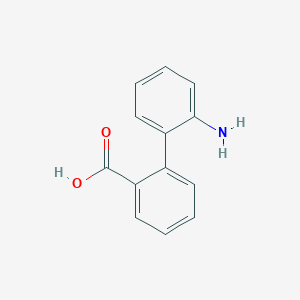
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
